2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione is a useful research compound. Its molecular formula is C15H16BrNO2 and its molecular weight is 322.202. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
A study by Ghorab et al. (2017) synthesized a series of compounds related to 2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione and evaluated their antibacterial and antifungal activities. These compounds demonstrated significant antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Structural Analysis in Chemical Synthesis
Silva et al. (2018) conducted structural analyses of derivatives of this compound. These analyses aid in understanding the molecular structure and behavior of these compounds, which is crucial for their application in chemical synthesis (Silva, Teixeira, Santos, Martins, & Ramalho, 2018).
Peptide Synthesis
Halpern and James (1964) explored the use of a related compound, dimedone (5,5-dimethylcyclohexane-1,3-dione), as a protecting agent for amino groups in peptide synthesis. This indicates potential applications in the synthesis of complex biological molecules like peptides (Halpern & James, 1964).
Synthesis of Porphyrin Derivatives
Li et al. (2011) demonstrated the reaction of 5,5-dimethylcyclohexane-1,3-dione with N-confused porphyrin, leading to novel porphyrin derivatives. This research has implications in fields like photodynamic therapy and the development of photosensitizers (Li, Liu, Yi, Yi, Yu, & Chmielewski, 2011).
Molecular Structure and Reactivity
The work by Gurkovskii et al. (1999) on the reaction of 5,5-dimethyl-2-formylcyclohexane-1,3-dione with diamines provides insights into the molecular structure and reactivity of such compounds, which is fundamental for their application in various chemical reactions (Gurkovskii, Tonkikh, Petrova, & Strakov, 1999).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets, such as enzymes involved in the suzuki–miyaura cross-coupling reaction .
Mode of Action
For instance, some compounds interact with their targets by forming covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, such as those involved in antimicrobial and anticancer activities .
Result of Action
Compounds with similar structures have been found to exhibit antimicrobial and anticancer activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(4-bromophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-15(2)7-13(18)12(14(19)8-15)9-17-11-5-3-10(16)4-6-11/h3-6,9,18H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZORFDBGIHRAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)Br)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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